5-Bromo-2-(methylthio)pyridine
Overview
Description
5-Bromo-2-(methylthio)pyridine is a chemical compound that is part of the broader family of bromopyridines, which are often used as intermediates in the synthesis of various organic molecules. While the provided papers do not directly discuss 5-Bromo-2-(methylthio)pyridine, they do provide insights into similar brominated pyridines and their applications in organic synthesis, which can be extrapolated to understand the potential uses and characteristics of 5-Bromo-2-(methylthio)pyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a key area of interest due to their utility in creating complex organic molecules. For instance, 5-Bromo-2-iodopyrimidine is synthesized and used in palladium-catalysed cross-coupling reactions, which is a method that could potentially be applied to 5-Bromo-2-(methylthio)pyridine as well . Additionally, 5-Methyl-3-(bromomethyl)pyridine hydrobromide is synthesized from 5-methylnicotinic acid, suggesting that brominated pyridines can be derived from nicotinic acid analogs, which might be a viable route for synthesizing 5-Bromo-2-(methylthio)pyridine .
Molecular Structure Analysis
The molecular structure of bromopyridines is often analyzed using X-ray diffraction (XRD) and density functional theory (DFT) . These techniques provide insights into the geometry, electronic structure, and potential reactivity of the molecules. For 5-Bromo-2-(methylthio)pyridine, similar methods could be employed to determine its precise structure and electronic properties.
Chemical Reactions Analysis
Bromopyridines participate in various chemical reactions, such as carbon-carbon coupling , Diels-Alder cycloadditions , and iodine-mediated cyclization . These reactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The reactivity of 5-Bromo-2-(methylthio)pyridine in such reactions would be an important area of study to understand its potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines, such as their spectroscopic characteristics, non-linear optical (NLO) properties, and antimicrobial activities, are often studied using techniques like FT-IR, NMR, and DFT . These properties are essential for the practical application of these compounds in various fields, including materials science and medicinal chemistry. The properties of 5-Bromo-2-(methylthio)pyridine would likely be similar to those of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine .
Scientific Research Applications
Synthesis of Novel Derivatives
A study by Ahmad et al. (2017) demonstrated the use of 5-Bromo-2-(methylthio)pyridine in the efficient synthesis of novel pyridine-based derivatives. This process involved a palladium-catalyzed Suzuki cross-coupling reaction, producing a range of pyridine derivatives. These derivatives were then analyzed using Density Functional Theory (DFT) to understand their potential as chiral dopants for liquid crystals. Additionally, their biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, were investigated, with some compounds showing moderate biological activities (Ahmad et al., 2017).
Spectroscopic and Optical Studies
Vural and Kara (2017) focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study also employed density functional theory to explore the optimized geometric structure and vibrational frequencies of the molecule. Additionally, the non-linear optical properties and interaction energies were investigated, along with its effect on pBR322 plasmid DNA and its antimicrobial activities (Vural & Kara, 2017).
Molecular Structures and Reactions
Riedmiller et al. (1999) examined the synthesis and molecular structures of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, derived from 5-Methyl-2-trimethylsilyl-pyridine. This study highlighted the bending of substituents towards the nitrogen heteroatom in these compounds and provided insights into the intrinsic properties of the heteroarene skeleton, confirmed by quantum-chemical calculations (Riedmiller et al., 1999).
Inhibition of Carbon Steel Corrosion
El-Lateef et al. (2015) explored the use of Schiff bases, including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol, in inhibiting carbon steel corrosion in acidic and chloride-containing environments. The study demonstrated the effectiveness of these compounds in corrosion inhibition, supported by electrochemical, surface characterization, and quantum chemical methods (El-Lateef et al., 2015).
Photoreactions in Pyridine Derivatives
Vetokhina et al. (2012) investigated the photoreactions in 2-(1H-pyrazol-5-yl)pyridine derivatives. This study provided a rare example of molecules exhibiting three types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. These processes were analyzed using spectroscopic methods and quantum chemical computations, highlighting the compound's dual luminescence and kinetic coupling of fluorescence bands (Vetokhina et al., 2012).
Safety And Hazards
5-Bromo-2-(methylthio)pyridine may cause serious eye damage, respiratory irritation, skin irritation, and could be harmful if swallowed . Safety measures include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes or skin, rinse cautiously with water .
properties
IUPAC Name |
5-bromo-2-methylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYLVDSPYTKPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465421 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(methylthio)pyridine | |
CAS RN |
51933-78-9 | |
Record name | 5-bromo-2-methylsulfanyl-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(methylthio)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.